2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

Description

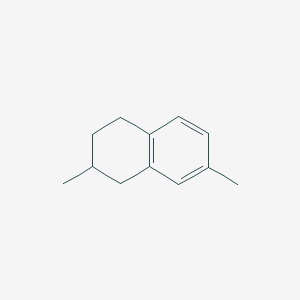

Structure

2D Structure

Properties

IUPAC Name |

2,7-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3,5,7,10H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAPJKOPHBEWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871209 | |

| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13065-07-1 | |

| Record name | 2,7-Dimethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013065071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,7 Dimethyl 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Convergent and Divergent Synthetic Routes to Tetrahydronaphthalene Frameworks

Multi-step Synthesis from Naphthalene-Derived Precursors

A primary and direct method for the synthesis of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene involves the catalytic hydrogenation of 2,7-dimethylnaphthalene (B47183). rsc.orgidexlab.com This approach is highly efficient for producing the tetralin core from a readily available naphthalene (B1677914) precursor. The reaction typically employs transition metal catalysts, such as nickel, platinum, or palladium, under a hydrogen atmosphere. rsc.orgidexlab.com The conditions can be optimized to selectively hydrogenate one of the aromatic rings, preventing over-reduction to the corresponding decalin. For instance, transfer hydrogenation using a hydrogen donor like 2-propanol in the presence of a Raney nickel catalyst offers a safe and effective method for this transformation. atamanchemicals.com

A more convergent approach can be envisioned through a multi-step sequence starting from simpler aromatic precursors. For example, a regioselective synthesis analogous to that of 2,6-dimethyltetralin could be adapted. mdpi.com This would involve a Heck reaction between a suitably substituted bromotoluene derivative and a methyl-substituted butenol, followed by catalytic reduction of the resulting coupled product and subsequent acid-catalyzed intramolecular cyclization to form the tetralin ring. mdpi.com This strategy allows for the controlled placement of the methyl groups on the aromatic ring prior to the formation of the saturated ring.

Another established method is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene derivative using a strong acid like concentrated sulfuric acid. atamanchemicals.com For the synthesis of the 2,7-dimethyl derivative, a precursor such as 1-(3-methylphenyl)-4-methyl-4-pentene could undergo cyclization.

Furthermore, a patent describes the cyclization of 5-(p-tolyl)-pent-1-ene or 5-(p-tolyl)-pent-2-ene in the presence of a Y-type crystalline aluminosilicate (B74896) molecular sieve zeolite to produce a mixture of dimethyltetralins, including the 2,7-isomer. acs.org

Cycloaddition Reactions in Tetrahydronaphthalene Annulation (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful and atom-economical strategy for the construction of the cyclohexene (B86901) ring of the tetrahydronaphthalene framework. researchgate.netacs.org This [4+2] cycloaddition typically involves the reaction of a diene with a dienophile. To synthesize a 2,7-dimethyltetralin derivative, a diene bearing a methyl group could react with a dienophile also containing a methyl group, followed by aromatization of the newly formed ring.

A notable strategy involves a nitrogen deletion/Diels-Alder cascade reaction. researchgate.netacs.org In this approach, an isoindoline (B1297411) derivative undergoes nitrogen deletion to form an in situ generated o-quinodimethane, which then participates in a Diels-Alder reaction with a dienophile. researchgate.netacs.org By selecting an appropriately substituted isoindoline and dienophile, this method can provide access to a variety of substituted tetralins. acs.org

The Robinson annulation is another classical ring-forming reaction that can be employed to construct the tetralin skeleton. nih.gov This method involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. nih.gov While typically used for the synthesis of cyclohexenones, this strategy can be adapted to build the fused ring system of tetralin derivatives.

Stereoselective and Asymmetric Synthesis of Tetrahydronaphthalene Enantiomers

The 2-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective and asymmetric syntheses to access single enantiomers is of great importance, as the biological activity of chiral molecules often resides in only one of the enantiomers.

Diastereoselective Induction and Control in Cycloaddition Reactions

Diastereoselective control in cycloaddition reactions is a key strategy for establishing the relative stereochemistry of multiple stereocenters in the tetralin framework. In the context of a Diels-Alder reaction, the use of chiral auxiliaries on either the diene or the dienophile can induce facial selectivity, leading to the preferential formation of one diastereomer.

Furthermore, Lewis acid catalysis can play a crucial role in controlling the diastereoselectivity of cycloaddition reactions. nih.gov Chiral Lewis acids can coordinate to the dienophile, creating a chiral environment that directs the approach of the diene.

Resolution Techniques for Enantiomer Isolation

For racemic mixtures of this compound, resolution techniques can be employed to separate the enantiomers.

Diastereomeric Salt Formation: A common method for resolving racemic compounds is through the formation of diastereomeric salts. wikipedia.org If the tetralin derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomers can be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. rsc.org The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are commonly used for this purpose. rsc.org

Catalytic Methodologies in Tetrahydronaphthalene Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of tetrahydronaphthalenes. As mentioned previously, the catalytic hydrogenation of 2,7-dimethylnaphthalene is a primary method for the synthesis of this compound. rsc.org Various supported metal catalysts, including platinum, palladium, and nickel, are effective for this transformation. rsc.orgidexlab.com The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, preventing the formation of undesired byproducts. atamanchemicals.com

Beyond hydrogenation, other catalytic methods are employed in the construction of the tetralin framework. Friedel-Crafts reactions, which are fundamental for forming carbon-carbon bonds with aromatic rings, are often catalyzed by Lewis acids such as aluminum chloride. nih.gov These reactions can be used to append side chains to an aromatic ring, which can then be cyclized to form the saturated portion of the tetralin system. For instance, the acylation of p-xylene (B151628) with succinic anhydride, followed by reduction and intramolecular cyclization, is a potential route to a dimethyl-substituted tetralone intermediate. semanticscholar.org

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For example, iron(III)-catalyzed strategies have been developed for the synthesis of functionalized tetrahydronaphthalenes.

Transition Metal-Mediated Transformations (e.g., TaCl₅, NiCl₂(dppp)₂)

Transition metals play a pivotal role in the construction of complex carbocyclic frameworks. Catalysts based on tantalum and nickel provide powerful tools for forging the key bonds required to assemble the tetrahydronaphthalene core.

Tantalum(V) Chloride (TaCl₅) has emerged as a potent Lewis acid catalyst for reactions forming substituted tetrahydronaphthalenes. One notable application involves the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes. In this transformation, TaCl₅ mediates a formal [3+3] cycloaddition, leading to the formation of highly substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates. This method provides a pathway to chlorinated tetrahydronaphthalene derivatives with a cis arrangement of the aryl and chlorine substituents in the newly formed ring. The reaction proceeds in 1,2-dichloroethane (B1671644) at room temperature, demonstrating a powerful route to complex tetralin precursors under relatively mild conditions.

Dichloro[1,3-bis(diphenylphosphino)propane]nickel (NiCl₂(dppp)) is a versatile catalyst primarily employed in cross-coupling reactions, which are instrumental in synthesizing the precursors required for building the tetrahydronaphthalene skeleton. wikipedia.org While not typically used for the final cyclization step, NiCl₂(dppp) is highly effective in carbon-carbon bond formation, such as in Kumada and Suzuki couplings. wikipedia.org These reactions allow for the precise assembly of complex aryl or vinyl precursors which can then undergo subsequent intramolecular cyclization (e.g., Friedel-Crafts alkylation) to form the tetralin ring. nih.govacs.org The catalyst's utility extends to forming carbon-phosphorus bonds, enabling the synthesis of phosphonates, phosphine (B1218219) oxides, and phosphanes attached to an aromatic framework. nih.gov This capability is crucial for creating derivatives with diverse electronic and steric properties prior to the ring-forming step.

| Catalyst System | Reaction Type | Role in Synthesis | Key Feature |

|---|---|---|---|

| TaCl₅ | Lewis Acid-Mediated Cycloaddition | Direct formation of the tetrahydronaphthalene ring from acyclic precursors. | Creates highly functionalized and chlorinated tetralin cores. |

| NiCl₂(dppp) | Cross-Coupling (e.g., Kumada, Suzuki) | Assembly of complex precursors prior to cyclization. | Enables precise C-C and C-P bond formation to build substrates for ring closure. wikipedia.orgnih.gov |

Base-Catalyzed and Organocatalytic Approaches

Moving away from transition metals, base-catalyzed and organocatalytic methods offer alternative, often greener, pathways to tetrahydronaphthalene derivatives. These approaches leverage non-metallic catalysts to promote ring formation, frequently through multicomponent reactions.

Base-Catalyzed Synthesis has been effectively demonstrated in the one-pot, multicomponent synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives. researchgate.net This reaction typically involves an aromatic aldehyde, a ketone such as cyclohexanone (B45756) (a precursor to the saturated ring), and malononitrile. Homogeneous bases like triethylamine (B128534) (Et₃N) or ionic liquids such as butyl-3-methylimidazolium hexafluorophosphate (B91526) can efficiently catalyze the cascade reaction under mild conditions, leading to high yields of the desired functionalized tetralin products in short reaction times. researchgate.net

Organocatalytic Approaches represent a significant advancement in sustainable chemistry. An innovative example is the use of Water Extract of Pomegranate Ash (WEPA) as a natural, heterogeneous catalyst for the synthesis of ortho-aminocarbonitrile methyltetrahydronaphthalene. researchgate.net This green catalyst promotes the reaction between 4-methylcyclohexanone, malononitrile, and various aromatic aldehydes in a hydroalcoholic mixture, yielding highly functionalized products. researchgate.net Furthermore, organocatalysis has been applied to the enantioselective synthesis of tetralone-derived β-ketoesters, which are key intermediates for building chiral tetrahydronaphthalene frameworks. rsc.org

| Approach | Example Catalyst | Reaction Type | Advantages |

|---|---|---|---|

| Base-Catalyzed | Triethylamine (Et₃N) | Multicomponent Cascade | High yields, short reaction times, mild conditions. researchgate.net |

| Organocatalytic | Water Extract of Pomegranate Ash (WEPA) | Multicomponent Cascade | Environmentally benign, easy workup, avoids chromatography. researchgate.net |

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core 2,7-dimethyltetralin structure is formed, its utility can be expanded through targeted functionalization. These strategies focus on introducing new atoms and molecular fragments at specific positions on the scaffold.

Introduction of Heteroatomic Moieties and Side Chains

The introduction of heteroatoms and complex side chains is essential for modulating the biological and material properties of the tetralin core. Synthetic methodologies have been developed to append elaborate functional groups to the pre-formed scaffold.

A prominent strategy involves a multi-step synthesis to attach complex side chains. For example, starting from 5,6,7,8-tetrahydro-2-naphthol (B72861) (a related tetralin scaffold), one can perform an etherification with ethyl 2-chloroacetate, followed by hydrazinolysis to yield an acetohydrazide intermediate. nih.gov This intermediate can then be reacted with various phenacyl bromides to construct N'-(thiazole-2(3H)-ylidene)acetohydrazide derivatives, effectively installing a complex, heteroatom-rich side chain onto the tetralin oxygen. nih.gov This modular approach allows for the synthesis of a library of derivatives by varying the final coupling partner.

Regioselective Functionalization Techniques

Controlling the position of new substituents on the aromatic ring of the this compound scaffold is governed by the principles of electrophilic aromatic substitution. The existing substituents—the 7-methyl group and the fused alkyl ring at C5/C6—are both electron-donating and act as ortho-, para-directors.

Friedel-Crafts Acylation is a classic method for introducing acyl groups. The regioselectivity of this reaction on the 2,7-dimethyltetralin ring is dictated by the combined directing effects of the substituents. The 7-methyl group strongly activates the C6 and C8 positions. The fused saturated ring (the "2,3,4-tetrahydro" part) acts as an alkyl substituent, activating the C5 and C8 positions. The most likely positions for acylation are therefore C6 and C8, with the precise ratio of products depending on steric hindrance and the specific reaction conditions. rsc.org Studies on the acylation of 1,4-dimethylnaphthalene (B47064) show that substitution occurs at the available positions on the substituted ring, demonstrating the powerful directing effect of methyl groups. rsc.org Therefore, for 2,7-dimethyltetralin, substitution is expected to occur regioselectively on the aromatic ring at the positions most activated by the two alkyl substituents, avoiding the already substituted C7 position.

Chemical Reactivity and Mechanistic Investigations of 2,7 Dimethyl 1,2,3,4 Tetrahydronaphthalene Systems

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene, the reaction's outcome is heavily directed by the activating effects of the two methyl groups and the fused aliphatic ring. These reactions proceed through a cationic intermediate known as a Wheland intermediate or a σ-complex, and the stability of this intermediate dictates the regioselectivity of the substitution. nih.govlibretexts.org

The regioselectivity of halogenation, a key type of electrophilic aromatic substitution, has been investigated in systems structurally related to this compound. Quantum chemical studies and experimental results on the bromination of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene provide significant insights. researchgate.net It was substantiated that bromination can occur at either the alicyclic or the aromatic fragments of the molecule. researchgate.net

Specifically, for 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene, the conditions for bromination at positions 5 and 8 of the benzannelated ring were established. researchgate.net This indicates that the electrophilic attack preferentially occurs at the positions activated by the dimethyl substituents and influenced by the existing oxo group. The reaction can be directed to the α-methylene position of the alicyclic ring or to the aromatic ring depending on the reaction conditions. researchgate.net

Table 1: Regioselectivity of Bromination in Dimethyl-1-oxo-tetrahydronaphthalene

| Reactant | Position of Bromination | Ring System |

|---|---|---|

| 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene | α-methylene position | Alicyclic |

The regioselectivity in electrophilic aromatic substitution reactions is governed by a combination of electronic and steric effects. nih.govyoutube.com

Electronic Effects: The two methyl groups on the this compound ring are electron-donating groups. They activate the aromatic ring towards electrophilic attack by stabilizing the positive charge in the Wheland intermediate through hyperconjugation and inductive effects. As activating groups, they are ortho- and para-directors. nih.govyoutube.com In this specific molecule, the positions ortho and para to the methyl groups (positions 1, 3, 6, and 8) are electronically favored for substitution.

Steric Effects: Steric hindrance plays a crucial role, especially when the electrophile is bulky. nih.gov While electronic effects might favor an ortho position, a large electrophile may be sterically hindered from approaching that site, leading to a preference for the less crowded para position. youtube.com In the case of this compound, substitution at position 1 might be sterically hindered by the adjacent alicyclic ring. The relative ratio of ortho to para substituted products is ultimately determined by the specific size of the directing group and the nature of the electrophile. youtube.com For instance, the difference in para vs. ortho selectivity between thianthrenation (144:1) and bromination (2:1) can be attributed to the larger size of the thianthrene heterocycle compared to monatomic halides. nih.gov

Oxidation and Reduction Transformations

The tetrahydronaphthalene core is susceptible to both oxidation and reduction reactions, which can be tailored to achieve specific chemical transformations.

The tetralin framework, being a partially hydrogenated derivative of naphthalene (B1677914), can undergo oxidation. wikipedia.org The benzylic C-H bonds of the tetrahydronaphthalene ring are particularly susceptible to oxidation due to their moderate bond strength. wikipedia.org For example, the oxidation of decalin-1,5-dione to 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione can be achieved through various methods, including direct oxidation with oxygen in an acidic medium or with reagents like o-iodylbenzoic acid (IBX). mdpi.com In the context of this compound, selective oxidation could potentially target the benzylic positions (1 and 4) to introduce carbonyl or hydroxyl groups. The presence of methyl groups on the aromatic ring would influence the electronic properties and, consequently, the reactivity of the benzylic positions.

The aromatic ring of the tetrahydronaphthalene system can be subjected to reduction under specific conditions. The catalytic hydrogenation of naphthalene is the primary method for producing tetralin itself. wikipedia.org This process can be controlled to prevent over-hydrogenation, which would lead to the formation of decahydronaphthalene (decalin). wikipedia.org For this compound, further reduction of the aromatic ring would yield the corresponding dimethyl-decahydronaphthalene. Conversely, derivatives such as naphthalene-1,5-diol can be perhydrogenated using catalysts like Raney nickel to produce the corresponding decalindiol, which can then be oxidized. mdpi.com These strategies highlight the potential for controlled reduction to access different saturation levels of the ring system.

Other Advanced Chemical Transformations

Beyond fundamental substitution and redox reactions, derivatives of dimethyl-tetrahydronaphthalene can serve as precursors in more complex syntheses. For example, brominated derivatives of 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene have been utilized in the synthesis of novel sulfur-containing heterocyclic compounds. Specifically, 2,2'-dibromosubstituted bis(6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphth-2-yl) sulphides have been synthesized for the first time from these precursors. researchgate.net These thiabiscyclanones were identified as promising agents for stabilizing cholera sera, demonstrating the application of advanced transformations to create functionally specialized molecules. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of this compound is largely dictated by the presence of the hydroaromatic ring and the activating methyl groups on the aromatic ring. The benzylic hydrogens at the C1 and C4 positions are particularly susceptible to abstraction, initiating a cascade of reactions, most notably autoxidation.

Autoxidation via a Free-Radical Chain Mechanism

In the presence of oxygen, this compound, like its parent compound tetralin, is prone to autoxidation. This process proceeds through a well-established free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of a carbon-centered radical. This can be triggered by heat, light, or the presence of a radical initiator. The abstraction of a benzylic hydrogen atom is the most favorable initiation step due to the resonance stabilization of the resulting benzylic radical.

Propagation: The carbon-centered radical rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide and a new carbon-centered radical.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

The primary intermediate in this process is the corresponding hydroperoxide. The decomposition of this hydroperoxide can lead to the formation of various oxygenated products, including alcohols and ketones.

Table 1: Kinetic Data for the Inhibited Autoxidation of Tetralin at 65°C

| Inhibitor | Initial Rate of Oxidation (mol L⁻¹ s⁻¹) | Order with respect to Inhibitor | Deuterium Isotope Effect (kH/kD) |

| 2,6-di-t-butyl-4-methylphenol | Varies | First-order | 10 |

| Phenol | Inversely proportional to [Phenol]⁰.⁵ | -0.5 | ~ (kH/kD)⁰.⁵ |

| 4-methoxyphenol | Complex dependence | Varies | 0 to ~10 |

This data is for the parent compound, tetralin, and is presented to illustrate the general principles of inhibited autoxidation in the tetralin system.

Catalytic Dehydrogenation and Aromatization

This compound can undergo catalytic dehydrogenation to form 2,7-dimethylnaphthalene (B47183). This aromatization reaction is a key transformation and is often carried out using a variety of catalysts, including noble metals like platinum and palladium, as well as other transition metal complexes.

The mechanism of catalytic dehydrogenation typically involves the following steps:

Adsorption: The this compound molecule adsorbs onto the catalyst surface.

Hydrogen Abstraction: The catalyst facilitates the sequential abstraction of hydrogen atoms from the hydroaromatic ring. This process may involve the formation of intermediate di- and mono-hydronaphthalene species.

Desorption: The final product, 2,7-dimethylnaphthalene, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The regioselectivity of this process is an important consideration. While the desired product is 2,7-dimethylnaphthalene, isomerization reactions can potentially occur under the reaction conditions, leading to the formation of other dimethylnaphthalene isomers. However, synthetic routes have been developed to produce 2,6-dimethyltetralin, a key precursor to 2,6-dimethylnaphthalene (B47086), with high regioselectivity, avoiding the formation of other isomers. This suggests that under controlled conditions, the dehydrogenation of specific dimethyltetralin isomers can proceed without significant isomerization.

Recent advancements in catalysis have explored novel methods for the dehydrogenation of tetralin derivatives. For example, a photoredox/cobaloxime dual-catalytic system has been reported for the tandem dehydrogenative azolation and aromatization of tetrahydronaphthalene, proceeding through a radical-mediated C-H/N-H cross-coupling followed by dehydrogenative aromatization. While not specifically demonstrated on the 2,7-dimethyl isomer, this highlights the ongoing development of new mechanistic pathways for the aromatization of tetralin systems.

Computational Chemistry and Theoretical Modelling Applied to Dimethylated Tetrahydronaphthalenes

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and energy. Methods like Density Functional Theory (DFT) are widely employed to study complex organic molecules, providing a balance between computational cost and accuracy. These calculations form the basis for understanding the intrinsic properties of dimethylated tetrahydronaphthalenes.

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional combined with basis sets like 6-311+G**, researchers can calculate key structural parameters. For a closely related analogue, 2,7-dimethylnaphthalene (B47183), theoretical calculations have been performed to determine bond lengths, bond angles, and dihedral angles, which show good agreement with experimental data where available. ijarst.com

Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. ijarst.com The calculated frequencies and their corresponding vibrational modes (e.g., C-H stretching, C-C bending) can be assigned based on the potential energy distribution (PED). ijarst.com

Table 1: Calculated Geometrical Parameters for 2,7-Dimethylnaphthalene (Analogue to 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene) Data derived from DFT B3LYP/6-311+G* calculations.* ijarst.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.37 Å |

| C2-C3 | 1.42 Å | |

| C-CH₃ | 1.51 Å | |

| Bond Angle | C1-C2-C3 | 120.9° |

| C1-C2-C12 (CH₃) | 121.5° | |

| C3-C2-C12 (CH₃) | 117.5° |

This interactive table presents a selection of optimized geometrical parameters for 2,7-dimethylnaphthalene. Sort by parameter type or value to explore the molecular structure.

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining the structure and reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com For aromatic hydrocarbons, these calculations help predict their behavior in chemical reactions and their electronic properties.

Table 2: Relationship between HOMO-LUMO Gap and Molecular Properties

| HOMO-LUMO Gap | Kinetic Stability | Chemical Reactivity | Electron Excitation Energy |

| Large | High | Low | High |

| Small | Low | High | Low |

This table outlines the general correlation between the HOMO-LUMO energy gap and key molecular characteristics. A larger gap typically signifies a more stable molecule.

Molecular Electrostatic Potential (MESP) is a real physical property that can be determined computationally and is used to visualize the charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface. MESP analysis is a powerful tool for predicting how molecules will interact, particularly in non-covalent interactions, and for identifying sites susceptible to electrophilic and nucleophilic attack.

The MESP surface is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, are rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on heteroatoms or π-electron clouds of aromatic rings).

Blue regions indicate positive electrostatic potential, are electron-deficient, and are characteristic of electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms).

Green regions represent near-zero or neutral potential.

For a molecule like this compound, the MESP would show negative potential (red) above and below the plane of the aromatic ring due to the π-electron system. The methyl groups, being electron-donating, would enhance the negative character of the aromatic ring, influencing its reactivity towards electrophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds, lone pairs). taylorandfrancis.com This method is particularly useful for studying intramolecular and intermolecular interactions, including hyperconjugation, which involves charge delocalization from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. taylorandfrancis.comnih.gov

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com A higher E(2) value indicates a stronger interaction and greater molecular stability. In substituted tetrahydronaphthalenes, NBO analysis can reveal key interactions, such as:

π → π * interactions within the aromatic ring.

σ → σ * interactions in the saturated portion of the molecule.

Hyperconjugative interactions between the methyl group C-H bonds and the aromatic ring (e.g., σ(C-H) → π*), which contribute to the stabilizing effect of the alkyl substituents.

Table 3: Common Donor-Acceptor Interactions in NBO Analysis

| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Interaction Type | Significance |

| σ (Sigma Bond) | σ* (Antibonding Sigma) | σ → σ | Covalent bond stability |

| π (Pi Bond) | π (Antibonding Pi) | π → π | Aromaticity, Conjugation |

| n (Lone Pair) | σ (Antibonding Sigma) | n → σ | Anomeric effects, Hydrogen bonding |

| n (Lone Pair) | π (Antibonding Pi) | n → π | Resonance, Conjugation |

| σ (C-H Bond) | π (Aromatic Ring) | σ → π* | Hyperconjugation |

This table describes typical orbital interactions identified through NBO analysis and their chemical significance.

Simulation of Reaction Pathways, Regioselectivity, and Kinetics (e.g., Activation Energy of Bromination)

Computational chemistry is instrumental in simulating reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. This provides a theoretical basis for understanding reaction outcomes, such as regioselectivity and reaction rates.

For tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives, bromination is a key reaction. Theoretical studies can predict the most likely sites of attack. The presence of two distinct regions—the saturated alicyclic ring and the aromatic ring—raises questions of regioselectivity. High-temperature bromination of tetralin typically results in benzylic bromination at the C1 and C4 positions, which are activated by the adjacent aromatic ring. researchgate.net

Quantum chemical studies on substituted tetralins can substantiate these experimental findings. By calculating the energies of potential intermediates and transition states for bromination at different positions (e.g., benzylic carbons vs. aromatic carbons), a reaction energy profile can be constructed. The pathway with the lowest activation energy is the most kinetically favorable. The electron-donating methyl groups at the 2- and 7-positions in this compound would be expected to influence the regioselectivity, primarily by activating the aromatic ring towards electrophilic substitution. However, benzylic radical bromination often remains a competitive pathway. Computational models can precisely quantify these competing effects and predict the major products under different reaction conditions. For instance, studies on the bromination of dimethyl-substituted aromatic compounds have shown that substituents significantly affect the reaction rate and the formation of intermediates. researchgate.net

Prediction of Spectroscopic Parameters and Spectral Interpretation

A significant application of computational chemistry is the prediction of spectroscopic data, which aids in the interpretation of experimental spectra and the structural elucidation of compounds.

DFT calculations are highly effective for predicting vibrational spectra (IR and Raman). By computing the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that often shows excellent agreement with experimental results. ijarst.com For the related compound 2,7-dimethylnaphthalene, DFT calculations have been used to perform a complete assignment of the vibrational modes observed in its FT-IR and FT-Raman spectra. ijarst.com

Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), can be calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical prediction of ¹H and ¹³C NMR spectra for this compound can help assign the signals in its experimental spectrum, which is particularly useful for complex structures with many similar protons and carbons. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing theoretical UV-Visible absorption spectra. This allows for the assignment of observed absorption bands to specific molecular orbital transitions (e.g., π → π* transitions in the aromatic ring).

Calculation of Thermodynamic Properties (e.g., Entropy, Heat Capacity)

The Joback method is a group-contribution approach that estimates thermochemical data from the molecular structure. wikipedia.org This method breaks down the molecule into its constituent functional groups and assigns a value to each group for a given property. The sum of these group contributions then provides an estimate of the property for the entire molecule. While this method provides valuable estimations, it is important to note that it has limitations and may not fully capture the nuances of intramolecular interactions, leading to deviations from experimental values, particularly for larger and more complex molecules. wikipedia.org

Calculated thermodynamic properties for this compound using such computational methods are presented in the table below. These values serve as a useful baseline for theoretical studies and can guide the design of experiments aimed at their empirical validation.

| Property | Value | Unit | Method |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (ΔfG°) | 191.96 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -10.78 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 16.13 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 45.99 | kJ/mol | Joback Method chemeo.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. While specific molecular docking studies focusing on this compound were not identified in the reviewed literature, research on structurally related tetralin and tetrahydronaphthalene derivatives provides a framework for how such studies could be approached and the insights they might offer.

For instance, molecular docking studies have been performed on various tetralin derivatives to investigate their potential as therapeutic agents. ijpsjournal.comnih.gov These studies typically involve defining a binding site on a target protein and then computationally placing the tetralin derivative into this site in various conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The analysis of the best-scoring poses can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In the context of this compound, molecular docking could be employed to explore its potential interactions with various biological targets. For example, given the structural similarities to other bioactive molecules, it could be docked against receptors implicated in neurological disorders or cancer-related pathways. Such simulations would provide hypotheses about its potential biological activity and guide the synthesis and testing of new derivatives with improved binding affinities. The absence of specific docking studies for this compound highlights an area for future research that could uncover novel therapeutic applications for this compound.

Biological Activities and Pharmaceutical Applications of 2,7 Dimethyl 1,2,3,4 Tetrahydronaphthalene Derivatives

Antimycobacterial and Biofilm Inhibition Research

The rise of antibiotic-resistant mycobacterial infections, particularly tuberculosis, has necessitated the search for new therapeutic agents that can overcome existing resistance mechanisms. Research into derivatives of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has identified a potent compound capable of combating mycobacterial persistence and biofilm formation, which are major contributors to treatment failure. nih.govcell.com

Identification of 4-(4,7-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-yl)Pentanoic Acid (DMNP) as a Lead Compound

A synthetic analogue of the marine diterpene erogorgiaene, 4-(4,7-Dimethyl-1,2,3,4-tetrahydronaphthalene-1-yl)pentanoic acid (DMNP), has been identified as a promising lead compound in the fight against mycobacterial infections. cell.com This compound has demonstrated the ability to suppress persistence and eradicate biofilms in Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis. nih.govlboro.ac.uk The challenge of bacterial persistence, often coupled with biofilm formation, is a primary reason for the failure of antibiotic treatments for tuberculosis. nih.govcell.com DMNP's effectiveness in targeting these phenomena marks it as a significant candidate for further development. nih.gov

Investigation of (p)ppGpp Synthetase Targeting (e.g., RelMsm, RelZ)

The mechanism of action for DMNP involves the targeting of guanosine pentaphosphate ((p)ppGpp) synthetases. nih.gov In mycobacteria, (p)ppGpp is a key regulator of the stringent response, a survival mechanism activated during stress conditions like nutrient starvation, which is crucial for the development of persistence. nih.gov

Through genetic knockout and overexpression studies in M. smegmatis, researchers have identified RelMsm and RelZ as the likely targets of DMNP. nih.govcell.com These enzymes are responsible for synthesizing (p)ppGpp. In vitro assays confirmed that DMNP inhibits the (p)ppGpp-synthesizing activity of purified RelMsm in a concentration-dependent manner. nih.govlboro.ac.uk Molecular docking simulations further support the hypothesis that DMNP binds to structural sites shared by both RelMsm and RelZ. nih.govcell.com

Mechanism of Action Studies, including Suppression of Persistence

By inhibiting (p)ppGpp synthetases, DMNP effectively disrupts the stringent response pathway, which is critical for the survival of persister cells. nih.govnih.gov This inhibition leads to the suppression of persister cell formation and the eradication of established biofilms. cell.com The findings suggest that DMNP targets structural sites that are common among RelMsm, RelZ, and potentially other (p)ppGpp-producing enzymes. nih.govlboro.ac.uk This action prevents the physiological changes that allow mycobacteria to enter a dormant, antibiotic-tolerant state, making DMNP a promising candidate for developing novel antitubercular drugs to combat recalcitrant infections. cell.com

**Table 1: Activity of DMNP against *Mycobacterium smegmatis***

| Activity | Target | Mechanism | Outcome |

|---|---|---|---|

| Biofilm Eradication | (p)ppGpp Synthetases (RelMsm, RelZ) | Inhibition of (p)ppGpp synthesis | Disrupts stringent response, prevents persister cell formation |

| Suppression of Persistence | (p)ppGpp Synthetases (RelMsm, RelZ) | Inhibition of (p)ppGpp synthesis | Eradicates established biofilms |

Antiproliferative and Anticancer Agent Development

The tetralin scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including several clinically used anticancer agents. researchgate.neteurekaselect.com Its rigid, bicyclic structure provides a stable framework that can be functionalized to interact with various biological targets. researchgate.net

Tetralin Scaffolds in Clinically Relevant Antitumor Agents (e.g., Topoisomerase Inhibitors, Anthracyclines)

The tetralin moiety is a key structural element in several important classes of anticancer drugs. researchgate.net

Anthracyclines: This class of antibiotics, which includes Doxorubicin, Daunorubicin, Epirubicin, and Idarubicin, features a tetralin ring system. researchgate.netnih.gov These compounds are widely used in chemotherapy and are known to function as DNA intercalators, disrupting DNA replication and repair processes in cancer cells. researchgate.net

Topoisomerase Inhibitors: The semisynthetic derivatives of podophyllotoxin, such as Etoposide and Teniposide, are clinically utilized topoisomerase II inhibitors. nih.gov While not classic tetralins, their core structure contains a tetrahydronaphthalene-like ring system that is crucial for their cytotoxic activity. These drugs prevent the re-ligation of DNA strands, leading to breaks that trigger apoptosis. nih.gov

The presence of the tetralin scaffold in these established drugs highlights its importance and potential in the design of new antitumor agents. researchgate.net

Structure-Activity Relationship (SAR) Studies for Cytotoxicity and Spectrum of Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of tetralin-based compounds. Research has shown that the type and position of substituents on the tetralin ring system significantly influence cytotoxicity and the spectrum of activity against different cancer cell lines. nih.govtandfonline.com

For instance, in a study of novel thiazoline-tetralin derivatives, the substitution on a phenyl ring attached to the thiazoline moiety had a profound impact on antiproliferative activity. nih.gov Compounds with halogen substituents (bromo, chloro, fluoro) at the para-position of the phenyl ring (compounds 4f, 4g, 4h) exhibited excellent apoptosis levels against the A549 lung cancer cell line, even at lower concentrations than the standard drug cisplatin. nih.gov In contrast, a compound with a methoxyphenyl group (4e) showed the highest efficiency against the MCF-7 breast cancer cell line. nih.gov

Another study on heterocyclic compounds bearing a tetralin moiety found that a specific pyrazolo[3,4-b]pyridine derivative (compound 21) showed significant activity against breast cancer (MCF-7) while having a good safety profile against normal human cells. tandfonline.com The mechanism was found to involve the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the intrinsic apoptotic pathway. tandfonline.com These studies demonstrate that strategic modifications to the tetralin scaffold and its appended functionalities can lead to potent and selective anticancer agents. nih.govtandfonline.com

Neuropharmacological Applications

The rigid structure of the tetrahydronaphthalene nucleus makes it a valuable scaffold for designing ligands that can selectively interact with various receptors in the central nervous system. Derivatives of this compound have been investigated for their potential in modulating dopaminergic and opioid systems.

Dopaminergic Activity and D2 Dopamine Receptor Ligands

While direct studies on this compound derivatives are limited, the broader class of 2-aminotetralin derivatives has been extensively studied for its dopaminergic activity. These compounds are recognized for their structural similarity to dopamine, enabling them to interact with dopamine receptors. The D2 dopamine receptor, in particular, is a key target for therapeutic agents used in the management of conditions such as Parkinson's disease and schizophrenia. 7tmantibodies.com

Research on monohydroxy and dihydroxy derivatives of 2-aminotetralins has shown that these compounds can exhibit significant presynaptic dopamine receptor activity. nih.gov The position of substituents on the tetralin ring plays a crucial role in their potency and selectivity. For instance, a hydroxyl group at the 6-position of the aminotetralin ring has been found to increase the potency of dopamine uptake inhibition, while a methoxy group at the 7-position can decrease it. nih.gov These structure-activity relationships (SAR) suggest that strategic placement of functional groups on the this compound scaffold could yield potent and selective D2 dopamine receptor ligands. The dopaminergic activity is often confined to a specific stereoisomer, highlighting the importance of chirality in the design of these ligands.

Design and Evaluation of Opioid Receptor Ligands

The tetrahydronaphthalene scaffold has also been utilized in the design of ligands for opioid receptors, which are critical targets for pain management. painphysicianjournal.com Aminomethyl tetrahydronaphthalenes have been designed and synthesized, showing varying affinities for μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.gov

A study focused on a series of aminomethyl tetrahydronaphthalene derivatives provided insights into the structural determinants for subtype selectivity. nih.gov Molecular modeling and dynamic simulations of these compounds have helped to elucidate the mechanism of their interaction with opioid receptors, revealing key residues that determine selectivity. nih.gov For example, specific interactions within the receptor's binding pocket can favor binding to one subtype over others. nih.gov The 2-amino-1,1-dimethyl-7-hydroxytetralin scaffold has been identified as a promising starting point for the development of selective opioid receptor antagonists. nih.gov The introduction of a methoxy group at the 3-position of this scaffold was found to increase potency at both μ and κ opioid receptors. nih.gov

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| FW-AII-OH-1 | - | - | 141.2 |

| FW-AII-OH-2 | - | 4.64 | - |

| FW-DI-OH-2 | - | 8.65 | - |

| FW-DIII-OH-2 | - | 228.45 | - |

Broader Antimicrobial Properties

Beyond neuropharmacology, tetrahydronaphthalene derivatives have shown promise as antimicrobial agents. The lipophilic nature of the tetrahydronaphthalene core can facilitate the penetration of microbial cell membranes. Various derivatives of naphthalene (B1677914) and its partially saturated analogs have been synthesized and evaluated for their activity against a range of pathogens.

For instance, the synthesis of pyrazoline derivatives containing a naphthalene moiety has yielded compounds with significant antimicrobial activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov The presence of specific substituents, such as chloro, hydroxyl, and dimethylamino groups, on the naphthalene ring was found to enhance the antimicrobial efficacy. nih.gov

Furthermore, conjugates of 1,4-naphthoquinones, which share a structural relationship with tetrahydronaphthalenes, with thioglycosides have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungus Candida albicans. mdpi.com These findings suggest that the this compound scaffold could be a valuable template for the development of novel antibacterial and antifungal agents.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Juglone-arabinosidic tetracycles | Staphylococcus aureus | 6.25 |

Strategies for Drug Design and Optimization based on Tetrahydronaphthalene Scaffolds

The tetrahydronaphthalene scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This versatility makes it an attractive starting point for drug design and optimization. researchgate.net The process of developing new therapeutic agents based on this scaffold involves several key strategies.

Structure-Activity Relationship (SAR) Studies: A fundamental approach is the systematic modification of the tetrahydronaphthalene core to understand how different substituents and their positions affect biological activity. nih.gov This involves synthesizing a library of derivatives with variations at different points of the scaffold and evaluating their potency and selectivity for the target of interest.

Scaffold Hopping: In cases where a known active compound has undesirable properties, such as toxicity, the tetrahydronaphthalene scaffold can be used to replace a different core structure while maintaining the key pharmacophoric features. biosolveit.de This "scaffold hopping" approach can lead to the discovery of novel chemotypes with improved drug-like properties. biosolveit.de

Computational and Structure-Based Design: Modern drug design heavily relies on computational methods. nih.govmdpi.com Techniques such as molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound will bind to their biological targets at an atomic level. nih.gov This allows for the rational design of modifications that are expected to enhance binding affinity and selectivity. For instance, understanding the three-dimensional structure of the target receptor's binding pocket can guide the placement of functional groups on the tetrahydronaphthalene scaffold to maximize favorable interactions. biosolveit.de

Optimization of Pharmacokinetic Properties: Beyond target affinity, drug candidates must possess suitable absorption, distribution, metabolism, and excretion (ADME) properties. Optimization strategies for tetrahydronaphthalene-based compounds may involve modifying their lipophilicity, introducing polar groups to improve solubility, or blocking sites of metabolic degradation.

Applications in Materials Science and Other Chemical Industries

Co-monomers in Polymer and Material Manufacturing

While direct use of 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene as a co-monomer is not extensively documented, derivatives of the tetrahydronaphthalene structure are utilized in the synthesis of specialized polymers. These derivatives contribute unique properties to the final material, such as thermal stability and barrier characteristics.

A notable application involves the use of 1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylic acid, dimethyl ester (TDCM), a derivative of the tetralin core, as a co-monomer in the manufacturing of polyester layers. researchgate.net These polyester layers are often used as an inner, non-food contact layer in multilayer packaging materials designed for aqueous, acidic, and low-alcoholic foodstuffs. researchgate.net The inclusion of the TDCM co-monomer is intended to enhance the barrier properties of the packaging, specifically to limit the ingress of oxygen. researchgate.net The finished articles are suitable for contact conditions that include sterilization followed by long-term storage at room temperature. researchgate.net

The safety of materials intended for food contact is paramount, necessitating rigorous assessment. For polymers containing tetrahydronaphthalene derivatives like TDCM, comprehensive safety evaluations are conducted. These include genotoxicity tests and migration studies to ensure consumer safety. researchgate.net

Genotoxicity: Based on a series of three in vitro genotoxicity tests (bacterial mutation test, mouse lymphoma assay, and micronucleus assay), the European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF Panel) concluded that TDCM does not raise concerns for genotoxicity. researchgate.net

Migration Studies: Migration studies assess the transfer of substances from the packaging material to the food. The total mass transfer of TDCM from a polyester monolayer was calculated to be up to 0.032 mg/kg of food. researchgate.net When tested, migrating TDCM-related substances, primarily dimers, along with their oxidation products and other reaction products, were identified. researchgate.net The CEF Panel concluded that the substance is not a safety concern for consumers if the migration of the sum of the substance and its dimers does not exceed 0.05 mg/kg of food. researchgate.net

| Parameter | Finding | Source |

|---|---|---|

| Genotoxicity Concern | No concern based on three in vitro tests. | researchgate.net |

| Calculated Max. Migration (Monolayer) | Up to 0.032 mg/kg food. | researchgate.net |

| Identified Migrating Substances | TDCM-related oligomers (mainly dimers), oxidation products, and reaction products. | researchgate.net |

| Regulatory Migration Limit | The sum of the substance and its dimers should not exceed 0.05 mg/kg food. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov In material science, QSAR is a crucial methodology for assessing the safety of untested chemicals without resorting to extensive and costly animal testing. nih.govuninsubria.it This approach is recognized under regulations like the European REACH (Registration, Evaluation, Authorisation and Restriction of Chemical substances) for filling data gaps. uninsubria.it

For food contact materials, (Q)SAR analysis was used to evaluate the genotoxic potential of migrating substances like the oxidation products of TDCM dimers. researchgate.net The analysis, using tools like the US EPA T.E.S.T. software, identified no alerts for genotoxicity for these related substances. researchgate.net This demonstrates how QSAR models contribute to the safety assessment of materials by predicting the toxicity of non-intentionally added substances (NIAS) like oligomers and their derivatives. researchgate.net

Contributions to the Fragrance and Perfumery Industry

The tetrahydronaphthalene skeleton is a foundational structure for several important compounds in the fragrance and perfumery industry. While some derivatives like 2,7-dimethylnaphthalene (B47183) are noted as "not for fragrance use," other related structures are key ingredients. For example, 6-Acetyl-1,2,3,4-tetrahydronaphthalene is a versatile aromatic compound valued for its pleasant, rich, and warm aroma, making it a preferred choice in perfumes and scented products. chemimpex.com Some tetralin derivatives are also noted for their musky fragrance. googleapis.com The stability and compatibility of these compounds make them reliable components in innovative fragrance formulations. chemimpex.com

Role as Specialized Chemical Intermediates in Complex Organic Syntheses

The tetralin framework is a key building block in the synthesis of more complex molecules. Tetrahydronaphthalenes are recognized as important structural motifs in biologically active natural products, pharmaceuticals, and functional materials. researchgate.net

Derivatives of tetralin serve as crucial intermediates in various chemical manufacturing processes:

Agrochemicals and Pharmaceuticals: 6-Acetyl-1,2,3,4-tetrahydronaphthalene acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The basic 1,2,3,4-tetrahydronaphthalene structure is a precursor for producing 1-Naphthol, which is an intermediate for the insecticide carbaryl. schultzchem.com

Medicinal Chemistry: The tetralin ring is a structural element in numerous bioactive molecules, including compounds with antifungal, anti-Parkinsonian, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov

Industrial Chemicals: Tetralin is used to produce tetralone, an important intermediate for various chemicals. dynovacn.com It also serves as a raw material for synthesizing high-temperature heat carriers. schultzchem.com

Use as Stabilizing Agents in Biological Systems (e.g., for Cholera Sera Storage)

Based on a comprehensive review of available scientific literature, there is no evidence to support the use of this compound or its closely related derivatives as stabilizing agents in biological systems, such as for the storage of cholera sera. While various tetralin derivatives exhibit a wide range of biological activities, their application as stabilizers for sera or similar biological preparations is not documented in the searched resources. researchgate.netnih.gov

Environmental Fate and Biodegradation Studies of Tetrahydronaphthalene Compounds

Elucidation of Microbial Degradation Pathways and Metabolites

Aerobic Degradation Pathway:

Under aerobic conditions, bacteria initiate the breakdown of tetralin by attacking the electron-rich aromatic ring. This process has been thoroughly studied in bacteria such as Sphingopyxis granuli strain TFA and Rhodococcus sp. strain TFB. nih.gov The pathway begins with the enzymatic incorporation of molecular oxygen.

The key steps are:

Dioxygenation: A ring-hydroxylating dioxygenase enzyme attacks the aromatic ring of the tetralin molecule to form cis-1,2-dihydroxy-1,2,5,6,7,8-hexahydronaphthalene. nih.gov

Dehydrogenation: A dehydrogenase enzyme then converts this unstable dihydrodiol into a more stable diol, 1,2-dihydroxytetralin (DHT). nih.gov

Ring Cleavage: An extradiol dioxygenase, a critical enzyme in this pathway, cleaves the aromatic ring of DHT at the meta-position. This ring-opening step yields 4-(2-oxocyclohexyl)-2-hydroxybuta-2,4-dienoic acid (OCHBDA). nih.gov

Hydrolysis and Further Metabolism: Subsequent enzymatic reactions, including hydrolysis, hydration, and aldol (B89426) cleavage, break down OCHBDA into smaller molecules that can enter central metabolic pathways, such as the Krebs cycle, for complete mineralization to carbon dioxide and water. nih.gov

For 2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene, the initial dioxygenase attack would likely occur on the dimethyl-substituted aromatic ring, with the position of the methyl groups potentially influencing which carbon atoms are hydroxylated.

Anaerobic Degradation Pathway:

In the absence of oxygen, a different consortium of microorganisms, particularly sulfate-reducing bacteria, employs a distinct strategy. Studies on a sulfate-reducing enrichment culture have shown that the degradation of tetralin, naphthalene (B1677914), and 2-methylnaphthalene (B46627) proceeds through a common set of intermediates. chemeo.commdpi.com

The proposed anaerobic pathway involves:

Activation by Carboxylation: The degradation is initiated by the addition of a carboxyl group (derived from bicarbonate) to the aromatic ring of tetralin, forming 5,6,7,8-tetrahydro-2-naphthoic acid as a major metabolite. chemeo.commdpi.com This activation step is analogous to the anaerobic degradation of other aromatic hydrocarbons.

Ring Reduction: The activated molecule undergoes a stepwise reduction of the ring system, leading to the formation of octahydro- and decahydro-2-naphthoic acid derivatives. chemeo.com

Ring Fission: Following reduction, the saturated ring system is cleaved. Metabolites such as 2-carboxycyclohexylacetic acid have been identified, indicating that the pathway proceeds through saturated cyclohexane (B81311) structures rather than monoaromatic intermediates. chemeo.com

The degradation of this compound under anaerobic conditions would likely follow a similar path of initial carboxylation on the aromatic ring, followed by reduction and cleavage.

| Degradation Condition | Key Initial Reaction | Primary Metabolites (based on Tetralin) | Reference |

| Aerobic | Dioxygenation of the aromatic ring | cis-1,2-Dihydroxy-1,2,5,6,7,8-hexahydronaphthalene, 1,2-Dihydroxytetralin (DHT), 4-(2-Oxocyclohexyl)-2-hydroxybuta-2,4-dienoic acid (OCHBDA) | nih.gov |

| Anaerobic | Carboxylation of the aromatic ring | 5,6,7,8-Tetrahydro-2-naphthoic acid, Reduced (octahydro-, decahydro-) 2-naphthoic acid derivatives, 2-Carboxycyclohexylacetic acid | chemeo.commdpi.com |

Genetic Organization and Regulatory Insights into Biodegradation Processes

While the specific genes responsible for the degradation of this compound are uncharacterized, the genetic framework for tetralin catabolism in model organisms provides significant insights. In both Sphingopyxis granuli TFA and Rhodococcus sp. TFB, the genes encoding the degradation enzymes, designated thn genes, are clustered together in operons. nih.gov This organization allows for coordinated regulation, ensuring the enzymes are synthesized only when the target compound is present.

Gene Cluster Organization:

In Rhodococcus sp. strain TFB, the thn genes are organized into three distinct operons. Two of these operons contain the structural genes that code for the catabolic enzymes, while a third operon encodes a two-component regulatory system (thnS and thnT). wikipedia.org The expression of these gene clusters is specifically induced in the presence of tetralin, which acts as an effector molecule, signaling the cell to produce the necessary degradation machinery. nih.govwikipedia.org

Regulatory Mechanisms:

The regulation of the thn genes is tightly controlled to optimize metabolic resources. Key regulatory features include:

Substrate Induction: The presence of tetralin triggers the activation of the regulatory proteins (like ThnS/T), which in turn initiate the transcription of the thn structural genes. wikipedia.org

Catabolite Repression: In the presence of more easily metabolized carbon sources, such as glucose, the expression of the thn genes is repressed. nih.govwikipedia.org This is a common bacterial control mechanism that prioritizes the use of preferential energy sources.

Complex Regulation in Sphingopyxis: In S. granuli TFA, the regulation is even more complex, involving multiple regulatory systems that act at both the transcriptional and post-transcriptional levels to fine-tune gene expression in response to environmental conditions. nih.gov

It is highly probable that microbial strains capable of degrading this compound would possess a homologous thn gene cluster. The enzymes encoded by these genes would likely exhibit substrate specificity that accommodates the dimethylated structure, and the regulatory system would respond to the presence of this specific compound.

| Organism | Gene Designation | Genetic Organization | Regulation Mechanism | Reference |

| Sphingopyxis granuli TFA | thn | Gene cluster | Substrate induction; Complex transcriptional and post-transcriptional control | nih.gov |

| Rhodococcus sp. TFB | thn | Three operons (two structural, one regulatory) | Substrate induction by tetralin; Catabolite repression by glucose | nih.govwikipedia.org |

Assessment of Environmental Persistence and Bioaccumulation Potential

Direct experimental data on the environmental persistence and bioaccumulation of this compound are not available in the reviewed scientific literature. However, its potential environmental fate can be inferred from its physicochemical properties and the behavior of related compounds.

Environmental Persistence:

The persistence of a compound in the environment is a balance between its inherent recalcitrance and its susceptibility to degradation processes.

Biodegradability: As discussed, tetralin is biodegradable under both aerobic and anaerobic conditions. While the methyl groups of 2,7-dimethyltetralin may slow the rate of microbial attack compared to the parent compound, it is expected to be biodegradable by adapted microbial communities.

Recalcitrance and Aging: The persistence of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in soil can be influenced by "aging," a process where the chemicals become sequestered within the soil matrix over time. nih.gov This sequestration reduces their bioavailability, making them less accessible to microbial enzymes and thereby increasing their effective persistence. nih.govresearchgate.net The hydrophobic nature of 2,7-dimethyltetralin suggests it would strongly partition to soil organic matter, making aging a potentially significant factor in its long-term fate.

Bioaccumulation Potential:

Bioaccumulation refers to the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. The potential for a compound to bioaccumulate is strongly correlated with its lipophilicity (fat-solubility), which is measured by the octanol-water partition coefficient (Log Kₒw or LogP).

Lipophilicity: Compounds with a high Log Kₒw are more likely to partition into the fatty tissues of organisms. While an experimental value for 2,7-dimethyltetralin is not available, the estimated XLogP3 value for the structurally similar isomer 6,7-dimethyltetralin (B86492) is 4.0. echemi.com A Log Kₒw value in this range indicates a high degree of lipophilicity. wikipedia.org

Bioaccumulation Risk: Based on this estimated high lipophilicity, this compound would be classified as having a significant potential for bioaccumulation in aquatic and terrestrial organisms. This potential is mitigated by the extent to which it is biodegraded in the environment. If degradation is slow, the risk of it accumulating in food webs increases.

| Property | Assessment for this compound | Influencing Factors |

| Environmental Persistence | Expected to be biodegradable, but may exhibit persistence. | Rate of microbial degradation, sequestration in soil organic matter ("aging"). nih.gov |

| Bioaccumulation Potential | High potential. | High lipophilicity (Estimated Log Kₒw ≈ 4.0 for a related isomer), tendency to partition into fatty tissues. wikipedia.orgechemi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-dimethyl-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of naphthalene derivatives using methyl halides or via catalytic hydrogenation of dimethylnaphthalene precursors. Key parameters include temperature control (80–120°C) and acid catalysts (e.g., AlCl₃) for regioselectivity . Optimize solvent systems (e.g., dichloromethane or toluene) to minimize side products.

- Validation : Monitor reaction progress using GC-MS or NMR to confirm the absence of unreacted intermediates (e.g., 1,2,3,4-tetrahydronaphthalene) .

Q. How can structural isomers of 2,7-dimethyltetralin be distinguished experimentally?

- Approach : Use chromatographic separation (HPLC with C18 columns) coupled with mass spectrometry. Isomers exhibit distinct retention times and fragmentation patterns. For example, 2,7-dimethyl vs. 1,5-dimethyl isomers show unique m/z ratios in MS/MS spectra .

- Confirmation : Cross-validate with ¹H-NMR: Methyl group chemical shifts differ due to ring current effects (e.g., 2,7-dimethyl: δ 1.2–1.4 ppm vs. 1,5-dimethyl: δ 1.5–1.7 ppm) .

Advanced Research Questions

Q. How should researchers address contradictions in reported toxicity profiles of 2,7-dimethyltetralin derivatives?

- Analysis Framework : Follow ATSDR’s 7-step evidence evaluation process:

Screen studies for bias (e.g., dosing inconsistencies in rodent models) .

Compare metabolic pathways: Cytochrome P450-mediated oxidation may vary between species, affecting metabolite toxicity (e.g., epoxide vs. diol formation) .

Prioritize studies with mechanistic data (e.g., DNA adduct formation in vitro) over observational datasets .

- Resolution : Conduct comparative in vitro assays (e.g., Ames test + micronucleus assay) to reconcile discrepancies .

Q. What experimental designs are optimal for studying 2,7-dimethyltetralin’s environmental persistence and degradation kinetics?

- Design :

- Persistence : Use OECD 307 guidelines—incubate soil/water samples spiked with 2,7-dimethyltetralin under controlled aerobic/anaerobic conditions. Quantify residues via LC-MS/MS over 60 days .

- Degradation Pathways : Employ isotopic labeling (¹⁴C-methyl groups) to track mineralization rates and identify breakdown products (e.g., hydroxylated derivatives) .

Q. How can computational modeling predict the biological activity of 2,7-dimethyltetralin analogs?

- Methodology :

- QSAR Modeling : Train models using datasets of tetrahydronaphthalene derivatives with known IC₅₀ values (e.g., from PubChem BioAssay). Key descriptors include logP, polar surface area, and H-bond acceptor counts .

- Docking Studies : Simulate interactions with target proteins (e.g., estrogen receptors) using AutoDock Vina. Validate with SPR (surface plasmon resonance) binding assays .

Methodological Guidance Tables

Critical Notes

- Avoid using commercial databases (e.g., BenchChem) due to reliability concerns; prioritize peer-reviewed journals and authoritative sources like PubChem or ATSDR .

- For thermodynamic stability studies, reference gas-phase data (ΔfH°gas = 30.0 kJ/mol) from NIST Chemistry WebBook .

- Structural analogs (e.g., 5,7-dinitro derivatives) may exhibit distinct reactivity due to electron-withdrawing groups; adjust synthetic protocols accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.